4-(3-Trifluoromethylbenzoyl)isoquinoline

Description

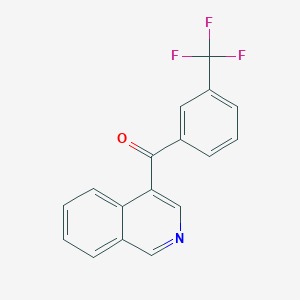

Structure

2D Structure

Propriétés

IUPAC Name |

isoquinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-11(8-13)16(22)15-10-21-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOLJEHVUYWNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Isoquinoline Core Synthesis

The isoquinoline nucleus can be synthesized through:

Pictet-Spengler Reaction: This involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization. For example, reacting 2-phenylethylamine derivatives with formaldehyde or substituted benzaldehydes under acidic conditions yields tetrahydroisoquinolines, which can be oxidized to isoquinolines.

Alternative Cyclization Routes: Other methods include Bischler-Napieralski cyclization or transition metal-catalyzed annulation reactions to form the isoquinoline ring.

Introduction of the 3-Trifluoromethylbenzoyl Group

Acylation Using 3-Trifluoromethylbenzoyl Chloride: The isoquinoline or its precursor amine can be acylated with 3-trifluoromethylbenzoyl chloride under basic or catalytic conditions to form the corresponding benzoyl derivative.

Use of Trifluoromethylating Agents: In some synthetic routes, trifluoromethyl groups are introduced via trifluoromethyl iodide or trifluoromethyl sulfonates, but for the benzoyl group, direct use of trifluoromethyl-substituted benzoyl reagents is more common.

Coupling and Final Assembly

Amide Bond Formation: When the isoquinoline derivative contains an amine or carboxylic acid functional group, coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate amide bond formation with the trifluoromethylbenzoyl moiety.

Crystallization and Purification: The final compound is purified by recrystallization, often from solvents like ethanol or ethyl acetate/n-hexane mixtures, to obtain high purity this compound.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pictet-Spengler Cyclization | Aromatic aldehyde + β-arylethylamine, acidic catalyst, heat | Formation of tetrahydroisoquinoline core |

| 2 | Oxidation | Mild oxidants (e.g., DDQ, MnO2) | Conversion to isoquinoline |

| 3 | Acylation | 3-Trifluoromethylbenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Introduction of trifluoromethylbenzoyl group |

| 4 | Purification | Recrystallization from ethanol or ethyl acetate/hexane | Pure this compound |

Industrial and Laboratory Scale Considerations

Optimization of Reaction Conditions: Industrial synthesis often optimizes temperature, solvent, and reagent stoichiometry to maximize yield and purity while minimizing by-products.

Use of Continuous Flow Reactors: For scale-up, continuous flow reactors enable better control over reaction parameters, improving reproducibility and safety, especially for steps involving reactive acyl chlorides or trifluoromethylating agents.

Crystallization Techniques: Seed crystals and controlled cooling rates are employed to obtain the desired polymorph and enhance crystallinity, as seen in related isoquinoline derivatives preparation methods.

Research Findings and Analytical Data

Yield and Purity: Reported yields for the key steps such as Pictet-Spengler cyclization and acylation typically range from 70% to 85%, depending on reaction conditions and substrate purity.

Characterization: The final compound is characterized by melting point, IR spectroscopy (noting carbonyl stretch near 1680 cm⁻¹), NMR spectroscopy (confirming aromatic and isoquinoline protons), and mass spectrometry.

Structure Confirmation: X-ray crystallography is sometimes used to confirm the molecular structure and the position of the trifluoromethyl group on the benzoyl ring.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Pictet-Spengler Cyclization | Classical cyclization forming isoquinoline core | High regioselectivity, well-established | Requires acidic conditions, possible side reactions |

| Acylation with 3-Trifluoromethylbenzoyl Chloride | Direct introduction of benzoyl group | Straightforward, high yield | Handling of reactive acyl chloride, moisture sensitive |

| Use of Trifluoromethylating Agents | Introduction of CF3 group post-core formation | Versatile for different positions | Requires specialized reagents, often expensive |

| Continuous Flow Synthesis | Industrial scale optimization | Improved safety, scalability | Initial setup cost, requires process development |

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Trifluoromethylbenzoyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that isoquinoline derivatives, including those substituted with trifluoromethyl groups, exhibit significant anticancer properties. Compounds similar to 4-(3-trifluoromethylbenzoyl)isoquinoline have been identified as potent inhibitors of enzymes involved in cancer cell proliferation, such as caspase-3. For instance, modifications in the isoquinoline structure have led to the synthesis of novel caspase inhibitors that demonstrate low nanomolar potency against cancer cells, suggesting a promising therapeutic avenue for cancer treatment .

Antiviral and Antimicrobial Properties

Isoquinoline derivatives are also recognized for their antiviral and antimicrobial activities. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds. Studies have shown that certain isoquinoline derivatives can inhibit viral replication and bacterial growth, indicating their potential as broad-spectrum antimicrobial agents .

Inhibition of Apoptosis

The structural modification of isoquinolines has led to the discovery of compounds that can modulate apoptotic pathways. For example, derivatives with acyl substitutions have been shown to protect against apoptosis in various cellular models, making them candidates for treating neurodegenerative diseases where apoptosis plays a critical role .

Bruton's Tyrosine Kinase Inhibition

Recent studies have identified isoquinoline derivatives as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune diseases and cancers. The trifluoromethyl substitution enhances the binding affinity to Btk, suggesting that this compound could be developed into a therapeutic agent for conditions like rheumatoid arthritis and lymphoma .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound involves several advanced organic chemistry techniques. Recent advancements include the use of Lewis acid-catalyzed reactions to facilitate the formation of fused bicyclic structures from isoquinolines . These methodologies not only improve yield but also allow for the introduction of various functional groups, enhancing the compound's versatility in medicinal applications.

Fluorination Strategies

The introduction of trifluoromethyl groups into isoquinolines can significantly alter their pharmacokinetic properties. Techniques such as electrophilic fluorination have been optimized to produce high yields of trifluoromethyl-substituted isoquinolines, which are crucial for developing new pharmaceuticals with improved efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Identified novel caspase-3 inhibitors with low nanomolar potency; potential for cancer therapy identified. |

| Study B | Antimicrobial Activity | Demonstrated broad-spectrum activity against various pathogens; suggests utility in infectious disease treatment. |

| Study C | Btk Inhibition | Showed effectiveness in inhibiting Btk; implications for autoimmune disease treatment explored. |

Mécanisme D'action

The mechanism of action of 4-(3-Trifluoromethylbenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Modifications and Activity Trends

Isoquinoline derivatives exhibit significant variability in biological activity based on substituent type and position. Key comparisons include:

Triazolo[1,5-b]isoquinoline Derivatives

- Compound 8 (4-trifluoromethyl-substituted triazolo[1,5-b]isoquinoline): Substitution with a trifluoromethyl group at the 4-position, combined with a 10-ethyl group, enhances activity by nearly two orders of magnitude compared to unsubstituted analogs (e.g., Compound 1) .

- Compound 18 (4-methoxy, 10-ethyl): Replacing the 4-trifluoromethyl group with methoxy reduces activity by one order of magnitude, highlighting the importance of electron-withdrawing groups for potency .

CDK4 Inhibitors with Aminomethylene Substituents

- Compound 62 (4-(benzylaminomethylene)isoquinoline-1,3-dione): Exhibits an IC50 of 2 nM against CDK4, with high selectivity over CDK1/2 (IC50 = 23.3/18.3 nM). The benzylaminomethylene group contributes to strong binding affinity .

- Compound 63 (4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-dione): Similar CDK4 inhibition (IC50 = 2 nM) but improved selectivity (CDK1/2 IC50 = 2.5/1.1 nM), demonstrating the role of heterocyclic substituents in target specificity .

Cytotoxic Dihydropyrrolo-isoquinolines

- Compound 6a (1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline): Shows potent cytotoxicity against T47D breast cancer cells (IC50 < 1.93 µM), surpassing tamoxifen. The diaryl substitution and piperidine-ethoxy group enhance estrogen receptor interaction .

Key Data Table

Mechanistic Insights

- Electron-Withdrawing Groups: The trifluoromethyl group in this compound likely improves binding to hydrophobic enzyme pockets, as seen in Compound 8 .

- Selectivity: Aminomethylene-substituted isoquinolines (e.g., Compounds 62–63) achieve CDK4 selectivity through steric and electronic complementarity with the ATP-binding site .

- Receptor Interactions: Diarylpyrrolo-isoquinolines (e.g., Compound 6a) leverage aromatic stacking and hydrogen bonding for estrogen receptor binding, a mechanism distinct from kinase inhibitors .

Activité Biologique

4-(3-Trifluoromethylbenzoyl)isoquinoline is an organic compound that belongs to the isoquinoline class, characterized by a unique trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : isoquinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone

- Molecular Formula : C17H10F3NO

- Molecular Weight : 313.26 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications in drug development.

Anticancer Properties

Research has indicated that compounds related to isoquinolines exhibit significant anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The introduction of specific substituents on the isoquinoline structure has been linked to increased potency against cancer cell lines .

Case Study: CDK Inhibition

- A series of isoquinoline derivatives, including those with trifluoromethyl substitutions, were synthesized and evaluated for their ability to inhibit CDK4 selectively over CDK2 and CDK1. These compounds demonstrated low nanomolar potency, highlighting their potential as therapeutic agents against tumors with dysregulated cell cycles .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The structural modifications associated with this compound may contribute to its effectiveness against various bacterial strains.

Research Findings

- In vitro studies have shown that certain isoquinoline derivatives exhibit antimicrobial activity, suggesting a potential role in developing new antibiotics or antimicrobial agents.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | CDK inhibition | |

| Antimicrobial | Bacterial growth inhibition | |

| Apoptosis induction | Modulation of apoptotic pathways |

Synthetic Routes

The synthesis of this compound typically involves the reaction of isoquinoline with 3-trifluoromethylbenzoyl chloride. This reaction is often facilitated by bases such as triethylamine or pyridine to neutralize byproducts.

Research Applications

The compound is utilized in various research fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules.

- Biological Studies : To explore its potential therapeutic applications against cancer and infections.

- Material Science : Investigated for its properties in developing new materials.

Q & A

Q. What are the optimized synthetic routes for 4-(3-trifluoromethylbenzoyl)isoquinoline derivatives, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The synthesis typically involves multi-step protocols, including reductive amination and catalytic hydrogenation. For example, LiAlH4 in THF can reduce nitrovinyl intermediates to ethylamine derivatives (e.g., 61% yield for compound 3 in ). Adjusting solvent polarity (e.g., ethanol vs. THF) and reaction time (e.g., 16–20 hours for reductive steps) can enhance yields. Pd/C-catalyzed hydrogenation under HCl/MeOH conditions (53% yield for compound 3 ) is sensitive to catalyst loading and gas pressure . For trifluoroacetate derivatives, refluxing with 3,4,5-trimethoxybenzaldehyde in ethanol under argon improves regioselectivity .

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, ¹⁹F for CF3 groups), HRMS (e.g., APCI for m/z accuracy ), and X-ray crystallography (for unambiguous confirmation, as in ). For substituent effects, IR spectroscopy can identify carbonyl stretches (e.g., benzoyl C=O at ~1680 cm⁻¹). Polar solvents like CDCl3 or DMSO-d6 are preferred for NMR due to compound solubility .

Advanced Research Questions

Q. How do substituent positions on the isoquinoline ring influence electronic properties and bioactivity?

- Methodological Answer : Substituents at positions 1, 3, 4, or 6 alter electron density and steric effects. For instance, 6-NH2 in isoquinoline lowers reduction potential (−3.26 V vs. −2.51 V for 6-CN), enhancing photocatalytic efficiency in borylation reactions (64% vs. 32% yield) . Computational methods (DFT) can predict Hammett σ values for substituents, while experimental validation via cyclic voltammetry quantifies redox potentials . Merging fragments at non-competing positions (e.g., 1- and 4-substituents) improves binding affinity in drug discovery .

Q. How should researchers resolve contradictions in biological activity data for structurally similar analogs?

- Methodological Answer : Contradictions often arise from assay conditions or substituent stereochemistry. For example, in antitumor studies, compare IC50 values under standardized hypoxia/normoxia conditions. Use fragment-based screening ( ) to isolate contributions of specific substituents. If a 4-CF3 derivative shows lower activity than a 4-OCH3 analog, analyze lipophilicity (logP) and membrane permeability via MD simulations . Validate hypotheses using isogenic cell lines to rule off-target effects.

Q. What mechanistic insights can be gained from computational modeling of this compound in catalytic systems?

- Methodological Answer : DFT studies reveal that the CF3 group stabilizes transition states via electron-withdrawing effects, lowering activation energy in cross-coupling reactions ( ). For aerobic dehydrogenation of tetrahydroisoquinoline, N-substituted auxiliaries (e.g., methyl groups) alter charge transfer efficiency. Compare computed ΔG‡ values with experimental kinetics (e.g., THQ vs. THiQ dehydrogenation rates) to validate mechanisms .

Data Analysis and Optimization

Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing side products?

- Methodological Answer : Use Design of Experiments (DoE) to test variables: catalyst load (5–10% Pd/C), H2 pressure (1–3 atm), and solvent ratios (EtOAc/MeOH). For example, shows that increasing H2 exposure from 24 to 48 hours reduces benzylamine byproducts. Monitor reaction progress via TLC or inline IR. For photoredox catalysis (), optimize light intensity (450 nm LED) and photocatalyst concentration (0.5–2 mol%).

Q. What strategies are effective in analyzing regioselectivity in isoquinoline functionalization?

- Methodological Answer : Regioselectivity is governed by electronic (directing effects of CF3) and steric factors. For C-H activation at the 1-position, use directing groups like morpholine ( ). Compare yields in bromination (4-bromo vs. 6-bromo derivatives) under identical conditions. Computational NBO analysis identifies charge distribution differences, while X-ray structures (e.g., ) confirm regiochemical outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.